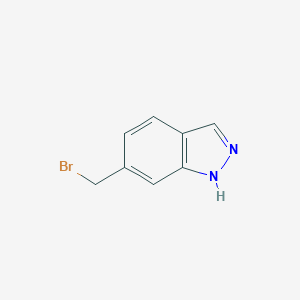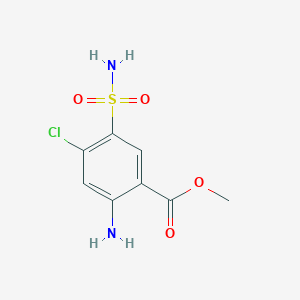
Methyl 2-amino-4-chloro-5-sulfamoylbenzoate
Vue d'ensemble
Description
“Methyl 2-amino-4-chloro-5-sulfamoylbenzoate” is a chemical compound with the formula C8H9ClN2O4S . It is a derivative of benzoic acid, with an amino group, a chloro group, and a sulfamoyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chloro-5-sulfamoylbenzoate” can be represented by its InChI code: 1S/C8H9ClN2O4S/c13-9-5-10 (16-6-7-2-1-3-20-7)8 (12 (14)17)4-11 (9)21 (15,18)19/h1-5,16H,6H2, (H2,14,17) (H2,15,18,19) . This code represents the molecule’s connectivity and stereochemistry.Applications De Recherche Scientifique
Anticonvulsant Activity
Methyl 2-amino-4-chloro-5-sulfamoylbenzoate and its derivatives have been explored for their anticonvulsant properties. Studies have shown that certain alkyl esters of 4-amino-2-sulfamoylbenzoic acid, a closely related compound, exhibit pronounced anticonvulsant activity. For example, the isopropyl ester of 6-chloro-2-sulfamoylbenzoate demonstrates strong antielectroshock effects in mice, with specific central nervous system (CNS) activity noted at higher doses (Hamor & Farraj, 1965). Similar anticonvulsant activities are observed in other alkyl esters of 4-chloro-2-sulfamoylbenzoic acid (Hamor & Reavlin, 1967).
Corrosion Inhibition
This compound has also been investigated for its utility in corrosion inhibition. Studies demonstrate that derivatives of 4-chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid are effective inhibitors for mild steel corrosion in acidic environments. The inhibition efficiency of these compounds increases with their concentration and has a mixed-type inhibitive action (Sappani & Karthikeyan, 2014).
Antimicrobial and Anticancer Activities
Several studies have synthesized derivatives of methyl 2-amino-4-chloro-5-sulfamoylbenzoate to evaluate their antimicrobial and anticancer activities. For example, indapamide derivatives, synthesized from a related sulfamoylbenzoate compound, have shown proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015). Another study involving the synthesis of novel quinazolines bearing a biologically active sulfonamide moiety, including methyl 2-isothiocyanatobenzoate derivatives, reported significant antibacterial activity (Ghorab et al., 2013).
Molecular Docking and Quantum Chemical Studies
Recent research includes molecular docking and quantum chemical computations to analyze the properties of compounds like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. These studies provide insights into the molecular interactions and potential pharmacological applications of these compounds, including their anticonvulsant activity (Charanya et al., 2022).
Propriétés
IUPAC Name |
methyl 2-amino-4-chloro-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,10H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDAYGLXJHLEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chloro-5-sulfamoylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
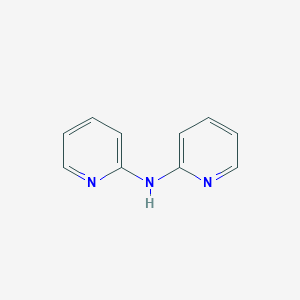
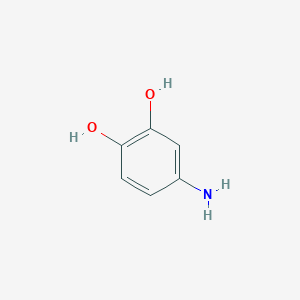
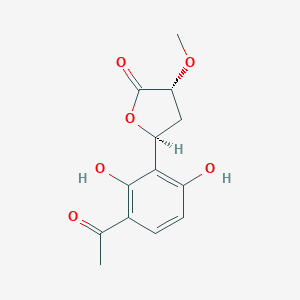
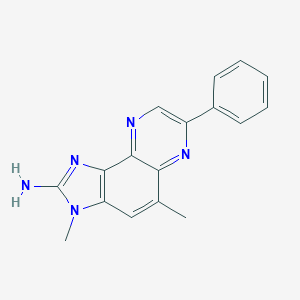
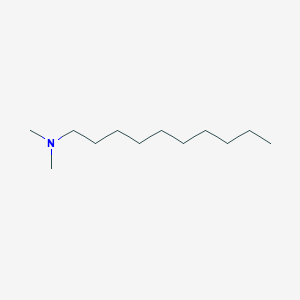
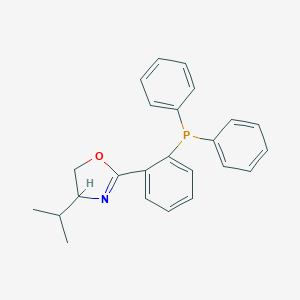
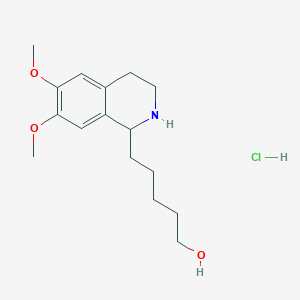
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
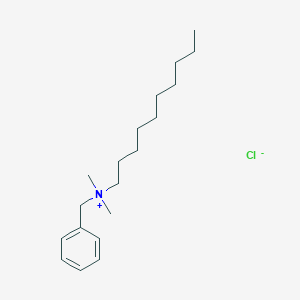
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
